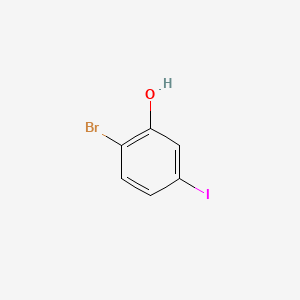

2-Bromo-5-iodophenol

Descripción

Contextualizing Aryl Halides in Modern Organic Chemistry

Aryl halides, or haloarenes, are organic compounds where one or more halogen atoms are bonded directly to a carbon atom within an aromatic ring. chemistrylearner.comperlego.com This class of compounds is fundamental to modern organic chemistry, primarily serving as versatile intermediates in a multitude of synthetic reactions. fiveable.melibretexts.org The stability of the aromatic ring, combined with the polarity of the carbon-halogen bond, imparts a unique reactivity profile to these molecules. chemistrylearner.com

Aryl halides are particularly renowned for their participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. chemistrylearner.comfiveable.me These powerful carbon-carbon bond-forming reactions are cornerstones of modern synthesis, enabling the construction of complex molecular architectures, including biaryl compounds, which are prevalent in pharmaceuticals and specialty chemicals. taylorandfrancis.com While generally less reactive towards nucleophilic substitution than their aliphatic counterparts due to the stability of the aromatic system, their reactivity can be significantly enhanced by the presence of electron-withdrawing groups on the ring or through the use of highly basic reagents. fiveable.melibretexts.org This tunable reactivity makes aryl halides indispensable precursors for a wide range of functionalized aromatic compounds. libretexts.orgtaylorandfrancis.com

The Unique Role of Multi-Halogenated Phenols

Multi-halogenated phenols, which contain more than one halogen atom on the aromatic ring, offer an additional layer of synthetic utility. The presence of different halogens on the same molecule, as seen in 2-Bromo-5-iodophenol, is particularly advantageous. This is due to the differential reactivity of the carbon-halogen bonds in metal-catalyzed reactions. Typically, the carbon-iodine bond is more reactive and susceptible to oxidative addition to a metal catalyst (like palladium) than the carbon-bromine bond.

This reactivity difference allows for chemoselective or site-selective cross-coupling reactions. A synthetic chemist can selectively functionalize the position bearing the iodine atom while leaving the bromine atom untouched. Subsequently, a second, different functional group can be introduced at the bromine position under different reaction conditions. This stepwise functionalization provides a strategic and controlled approach to building highly substituted, complex aromatic structures from a single starting material, a capability not available with mono-halogenated or symmetrically di-halogenated phenols.

Research Trajectories for this compound

Research involving this compound is primarily driven by its utility as a versatile building block in organic synthesis. Its molecular structure is tailor-made for sequential cross-coupling strategies, making it a valuable intermediate for creating complex, multi-substituted aromatic compounds. The primary research trajectory for this compound is its application in syntheses where precise control over the introduction of different substituents is required.

A common synthetic route for preparing this compound involves a multi-step process starting from o-nitroaniline. google.com This process includes iodination, diazotization to introduce the bromo group, reduction of the nitro group to an amine, and a final diazotization to install the phenolic hydroxyl group. google.com

The resulting this compound serves as a precursor for molecules where different fragments are introduced at the 2- and 5-positions of the phenol (B47542) ring. For instance, a Suzuki coupling could be performed selectively at the iodine position, followed by a Sonogashira coupling at the bromine position. This allows for the programmed synthesis of complex derivatives that are explored for applications in medicinal chemistry, materials science, and the development of fine chemicals. nbinno.comresearchgate.net

Chemical and Physical Properties of this compound

The properties of this compound are summarized in the interactive data table below.

| Property | Value | Source(s) |

| CAS Number | 932372-99-1 | chemicalbook.comchemscene.combicbiotech.comsynquestlabs.com |

| Molecular Formula | C₆H₄BrIO | chemscene.comsynquestlabs.com |

| Molecular Weight | 298.90 g/mol | chemscene.com |

| Appearance | White to off-white crystalline solid | chemicalbook.com |

| Boiling Point | 285.1±25.0 °C (Predicted) | chemicalbook.com |

| Density | 2.369±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 7.58±0.10 (Predicted) | chemicalbook.com |

| Storage | Room temperature, in dark place, under inert atmosphere | chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRITXTVQJJMQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676369 | |

| Record name | 2-Bromo-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932372-99-1 | |

| Record name | 2-Bromo-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Iodophenol

Established Synthetic Routes and Reaction Pathways

Traditional and well-documented methods for synthesizing 2-bromo-5-iodophenol often involve the manipulation of functional groups on pre-existing aromatic scaffolds. These routes, while sometimes lengthy, provide reliable access to the target compound with a high degree of isomeric purity.

Multi-Step Synthesis from Substituted Anilines

A common and effective strategy for preparing this compound begins with a substituted aniline precursor. This multi-step approach leverages the directing effects of the amino group and its conversion into other functionalities to build the desired substitution pattern.

The introduction of the iodine atom can be strategically planned within the synthetic sequence. For instance, a common precursor, 4-bromo-2-nitrophenol, can be synthesized from 2-amino-4-bromophenol. The amino group of this precursor can be converted into a diazonium salt, which then undergoes a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom.

Another approach involves starting with 2-bromo-5-nitroaniline. The amino group in this molecule can be diazotized and subsequently treated with an iodide source to yield 1-bromo-2-iodo-4-nitrobenzene. This intermediate positions the halogen atoms correctly before the final conversion of the nitro group.

The introduction of the bromine atom often utilizes diazotization chemistry as well. Starting from a molecule like 3-iodoaniline, a Sandmeyer reaction can be employed. The amino group is first converted to a diazonium salt using sodium nitrite in an acidic medium. This intermediate is then treated with a bromide source, such as cuprous bromide, to install the bromine atom, yielding 1-bromo-3-iodobenzene.

Alternatively, direct bromination of a phenol (B47542) can be employed. For example, the bromination of 3-iodophenol with bromine in a suitable solvent like acetic acid can yield this compound. This reaction's regioselectivity is governed by the directing effects of the hydroxyl and iodo substituents.

Table 1: Comparison of Bromination and Iodination Strategies

| Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 2-Amino-4-bromophenol | 1. NaNO₂, H₂SO₄2. KI | 4-Bromo-2-iodophenol | Diazotization followed by Iodination |

| 2-Bromo-5-nitroaniline | 1. NaNO₂, H₂SO₄2. KI | 1-Bromo-2-iodo-4-nitrobenzene | Diazotization followed by Iodination |

| 3-Iodoaniline | 1. NaNO₂, HBr2. CuBr | 1-Bromo-3-iodobenzene | Diazotization followed by Bromination |

| 3-Iodophenol | Br₂, Acetic Acid | This compound | Electrophilic Bromination |

The final step in syntheses that utilize a nitro-substituted intermediate is the conversion of the nitro group into a phenolic hydroxyl group. This is typically a two-step process. First, the nitro group is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Following the reduction, the newly formed amino group is converted into a hydroxyl group. This is achieved through a diazotization reaction, where the amine is treated with sodium nitrite and a strong acid to form a diazonium salt. This salt is then hydrolyzed by heating in an aqueous acidic solution, which liberates nitrogen gas and installs the hydroxyl group, completing the synthesis of this compound.

Regioselective Functionalization Approaches

The synthesis of this compound heavily relies on the principles of regioselectivity. The choice and order of reactions are dictated by the directing effects of the substituents on the aromatic ring. For example, in the direct bromination of 3-iodophenol, the hydroxyl group is a strongly activating, ortho-, para-director, while the iodine atom is a deactivating, ortho-, para-director. The combined influence of these groups directs the incoming bromine atom primarily to the C2 position (ortho to the hydroxyl group and meta to the iodo group), which is the most activated site. Careful control of reaction conditions, such as temperature and solvent, is crucial to maximize the yield of the desired this compound isomer and minimize the formation of other byproducts.

Advanced Catalytic Methods in this compound Synthesis

While classical multi-step syntheses are well-established, modern organic synthesis seeks more efficient and atom-economical routes. Advanced catalytic methods, particularly those involving transition-metal catalysis, offer potential alternatives for the synthesis of halogenated phenols. Although specific literature detailing the catalytic synthesis of this compound is not abundant, general methodologies in C-H activation and cross-coupling reactions could theoretically be applied.

Transition Metal-Catalyzed Halogenation

Transition metal catalysis offers powerful methods for the formation of carbon-halogen bonds, often providing high selectivity and efficiency under mild conditions. While a direct one-step synthesis of this compound using this method is not prominently documented, the principles of transition metal-catalyzed halogenation of phenols are well-established and applicable.

Copper salts are frequently employed as catalysts for the halogenation of phenols. For instance, copper(II) halides like CuCl₂ and CuBr₂ can catalyze the chlorination and bromination of phenols, respectively. These reactions can exhibit high regioselectivity, often favoring the para-position unless it is blocked, in which case ortho-substitution occurs. beilstein-journals.org The mechanism for these copper-catalyzed reactions is often proposed to involve a single-electron transfer (SET), where the Cu(II) catalyst oxidizes the phenol to a phenoxy radical, which then reacts with the halide. mdpi.com

Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), are also effective for the directed C-H halogenation of aromatic compounds, including phenol derivatives. researchgate.netnih.gov By using a directing group, the catalyst can be guided to a specific C-H bond, typically in the ortho position, allowing for highly controlled halogenation.

A crucial transition metal-mediated method for synthesizing aryl halides is the Sandmeyer reaction . wikipedia.orgopenochem.org This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide using a copper(I) salt (e.g., CuBr) as a catalyst or stoichiometric reagent. byjus.comlscollege.ac.injk-sci.com This method is particularly valuable for introducing halogens to specific positions on an aromatic ring that may not be accessible through direct electrophilic halogenation. A plausible route to this compound could involve the diazotization of an appropriately substituted aminophenol, followed by a Sandmeyer reaction.

| Catalyst System | Halogen Source | Target Halogenation | Key Features |

| Copper(II) Halide (e.g., CuBr₂) | Lithium Bromide (LiBr) | Bromination | Proceeds via a proposed single-electron transfer (SET) mechanism; often shows high para-selectivity. beilstein-journals.orgmdpi.com |

| Palladium(II) Acetate (Pd(OAc)₂) | N-Halosuccinimide (NXS) | Ortho-Halogenation | Often requires a directing group to achieve high regioselectivity. researchgate.netnih.gov |

| Copper(I) Halide (e.g., CuBr) | Diazonium Salt | Bromination, Chlorination | Classic Sandmeyer reaction for converting amino groups to halides via diazotization. wikipedia.orglscollege.ac.in |

Electrophilic and Nucleophilic Aromatic Substitution Variants

Aromatic substitution reactions are fundamental to the synthesis of halogenated phenols. The strong activating nature of the hydroxyl group makes the phenol ring highly susceptible to electrophilic attack. byjus.comyoutube.com

Electrophilic Aromatic Substitution (EAS): Direct halogenation of phenol is a classic example of EAS. Phenols are so reactive that they can be halogenated even without a Lewis acid catalyst, which is typically required for less activated rings like benzene (B151609). byjus.comwikipedia.org The reaction of phenol with bromine water, for example, proceeds rapidly to form 2,4,6-tribromophenol. mlsu.ac.in

To achieve selective mono-halogenation and produce a specific isomer like this compound, the reaction conditions must be carefully controlled. This can be accomplished by:

Using a less polar solvent: Carrying out the halogenation in a solvent like carbon disulfide (CS₂) or chloroform (CHCl₃) at low temperatures can limit the reaction to monobromination, yielding a mixture of ortho- and para-bromophenol. byjus.commlsu.ac.in

Sequential Halogenation: A potential strategy for synthesizing this compound via EAS would involve a multi-step process. For instance, starting with a phenol derivative where one position is blocked, one halogen could be introduced, followed by removal of the blocking group and introduction of the second halogen.

Diazotization and Substitution: A more controlled and versatile approach involves the use of diazonium salts, which is a variant of aromatic substitution. unacademy.comscienceinfo.com This method allows for the precise placement of halogens. A synthesis route for this compound could start from 3-aminophenol. The amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) and subsequently replaced with iodine via reaction with potassium iodide. The resulting 3-iodophenol could then be selectively brominated at the ortho-position relative to the hydroxyl group (and meta to the iodine) to yield the final product. The Sandmeyer reaction, which uses a copper catalyst, is a key example of this type of transformation for introducing bromine or chlorine. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. These principles are increasingly applied to the synthesis of fine chemicals like this compound.

Solvent Selection and Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. In the halogenation of phenols, solvents not only mediate the reaction but also influence its selectivity. wikipedia.org Traditional solvents like chloroform and carbon tetrachloride are effective for controlling reactivity but are toxic and environmentally harmful.

Green chemistry encourages the use of safer, more benign solvents. nih.govwikipedia.org Research into the halogenation of aromatic compounds has explored several greener alternatives:

Water: For certain reactions, water can be an excellent solvent as it is non-toxic, non-flammable, and inexpensive. acs.orggctlc.org

Ionic Liquids: These salts, which are liquid at low temperatures, can serve as reusable catalysts and solvents, sometimes leading to improved reaction rates and selectivity.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemical methods like ball milling can significantly reduce waste. beilstein-journals.org

Optimizing solvent use involves selecting a medium that not only provides the desired reactivity and selectivity but also has a low environmental footprint and can be easily recycled.

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. wordpress.com The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100 libretexts.org

Synthesis routes involving substitution reactions, such as those used to produce this compound, often have lower atom economy because they generate byproducts. scranton.edu For example, a synthesis step involving a Sandmeyer reaction to replace a diazonium group (-N₂⁺) with bromine generates nitrogen gas (N₂) and salts as byproducts.

| Reaction Type | Inherent Atom Economy | Byproducts |

| Addition | High (often 100%) | None |

| Substitution | Lower | Displaced atom/group, salts |

| Elimination | Low | Small molecule (e.g., H₂O), salts |

Waste Reduction and Byproduct Management in Industrial Processes

Industrial-scale synthesis magnifies the importance of waste management. The synthesis of this compound via routes involving diazotization generates specific waste streams that require careful management. chemistryviews.org

Key byproducts and waste streams can include:

Nitrogen Gas (N₂): A benign byproduct from the decomposition of diazonium salts.

Acidic and Saline Aqueous Waste: Diazotization is carried out in strong acid, and the reaction with sodium nitrite, followed by neutralization, produces a significant amount of salt waste.

Copper-Containing Waste: If the Sandmeyer reaction is used, the process will generate waste containing copper salts, which must be treated and recycled to prevent environmental contamination.

Organic Byproducts: Side reactions can lead to the formation of other halogenated phenols or tar-like substances.

Modern approaches to industrial waste management focus on the principles of a circular economy. For diazotization reactions, innovative strategies have been developed, such as recycling nitrogen dioxide (NO₂) from the waste gas stream to use as a reagent for subsequent diazotization reactions, turning a waste product into a valuable resource. chemistryviews.org Effective byproduct management also involves developing methods to recover and reuse catalysts, minimizing the use of hazardous materials, and treating effluent streams to remove toxic compounds before discharge.

Chemical Transformations and Derivatization of 2 Bromo 5 Iodophenol

Cross-Coupling Reactions at Aryl Halide Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.org For substrates like 2-bromo-5-iodophenol, the difference in reactivity between the aryl iodide and aryl bromide moieties allows for selective functionalization. The oxidative addition of a palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step in the catalytic cycle. Generally, the order of reactivity for aryl halides is I > OTf > Br > Cl. nrochemistry.comyonedalabs.com This predictable selectivity enables the targeted modification of the iodine position while leaving the bromine atom intact for subsequent transformations.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mychemblog.commdpi.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. icmpp.ro

In the case of this compound, the Suzuki-Miyaura reaction can be performed selectively at the more reactive C-I bond. By carefully choosing the reaction conditions, a new aryl or vinyl group can be introduced at the 5-position, yielding a 2-bromo-5-substituted phenol (B47542) derivative. This intermediate can then be subjected to a second Suzuki-Miyaura coupling at the C-Br position to synthesize more complex, unsymmetrical biaryl structures.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Aryl Iodide | Arylboronic acid | Pd(OAc)₂ or Pd/C | Phosphine-based | Na₂CO₃, K₃PO₄ | Toluene/Water, Dioxane | Biphenyl derivative |

This table presents generalized conditions. Specific substrate combinations may require optimization.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds with high selectivity at the C-I bond. libretexts.org This allows for the introduction of an alkyne group at the 5-position of the phenol ring. The resulting 2-bromo-5-alkynylphenol is a valuable intermediate that can undergo further transformations, such as a second Sonogashira coupling at the bromine position or cyclization reactions involving the alkyne and phenol moieties. The reaction is compatible with a wide range of functional groups and can be carried out under mild, often room temperature, conditions. wikipedia.org

Table 2: Typical Reaction Parameters for Selective Sonogashira Coupling

| Halide Position | Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| C-I | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N, DIPEA | THF, DMF |

| C-I | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | Toluene |

This table illustrates typical conditions for selective alkynylation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.orgmychemblog.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

When this compound is used as the substrate, the Buchwald-Hartwig amination can be directed selectively to the C-I position. This allows for the synthesis of 4-bromo-3-aminophenol derivatives, where the amino group can be a primary or secondary amine. The choice of palladium catalyst and, crucially, the phosphine ligand is critical for achieving high yields and selectivity. rug.nl The remaining bromine atom provides a handle for subsequent cross-coupling reactions, enabling the synthesis of complex molecules containing multiple, distinct substituents.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. mychemblog.com

Beyond the more common Suzuki and Sonogashira reactions, other cross-coupling methods can be applied to functionalize this compound, each utilizing a different organometallic nucleophile.

Kumada Coupling : This reaction employs a Grignard reagent (organomagnesium) as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling methods and is effective for forming C-C bonds. wikipedia.org The high reactivity of Grignard reagents can sometimes limit functional group compatibility, but the reaction is powerful for coupling with unreactive aryl chlorides. organic-chemistry.org

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organic halide. wikipedia.orgorganic-chemistry.org It is catalyzed by nickel or palladium and is known for its high functional group tolerance and reactivity, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org

Stille Coupling : This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. The Stille reaction is highly versatile and tolerant of a wide array of functional groups, although a significant drawback is the toxicity of the tin reagents and byproducts.

For this compound, all three of these reactions would be expected to show high selectivity for the C-I bond over the C-Br bond, consistent with the established reactivity patterns of aryl halides in palladium- and nickel-catalyzed cross-coupling reactions.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key functional handle that can undergo a variety of chemical transformations, most notably etherification reactions. These reactions allow for the introduction of diverse alkyl or aryl groups, further expanding the synthetic utility of this scaffold.

Etherification of the phenolic hydroxyl group is typically achieved by deprotonation with a base to form a more nucleophilic phenoxide, which then reacts with an alkylating agent. A particularly relevant transformation is the synthesis of aryl gem-difluoroalkyl ethers. Molecules containing fluoroalkyl groups are of significant interest in medicinal and agricultural chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. beilstein-journals.org

One method to synthesize aryl gem-difluoroalkyl ethers involves the reaction of phenols with gem-difluorocarbene precursors or bromodifluoroalkyl compounds. beilstein-journals.org An efficient approach for creating aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers utilizes the reaction of a phenol with halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base. beilstein-journals.org The reaction proceeds by first forming the sodium or potassium phenoxide, which then reacts with the halothane. This method provides a direct route to highly functionalized gem-difluoroalkyl ethers containing both bromine and chlorine atoms, which can be used for further synthetic modifications. beilstein-journals.org

Esterification and Other O-Functionalizations

The phenolic hydroxyl group of this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives through esterification and other O-functionalization reactions. These transformations are crucial for altering the compound's physical and chemical properties.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved by reaction with acyl chlorides or acid anhydrides. These reactions typically proceed under basic conditions or with an acid catalyst to afford the ester product in good yields. The use of acyl chlorides is often preferred for its high reactivity, leading to an irreversible reaction. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-bromo-5-iodophenyl acetate.

| Reagent | Product | General Conditions |

|---|---|---|

| Acetyl Chloride | 2-Bromo-5-iodophenyl acetate | Base (e.g., pyridine), room temperature |

| Benzoyl Chloride | 2-Bromo-5-iodophenyl benzoate | Base (e.g., pyridine), room temperature |

| Acetic Anhydride | 2-Bromo-5-iodophenyl acetate | Acid catalyst (e.g., H₂SO₄) or base, heat |

O-Functionalizations: Beyond esterification, the hydroxyl group can undergo other functionalizations, such as O-alkylation to form ethers. This is typically accomplished by treating the phenoxide, generated by deprotonation of the phenol with a suitable base (e.g., sodium hydride), with an alkyl halide. The reactivity of the alkyl halide is a key factor, with primary alkyl iodides and activated halides like benzyl (B1604629) bromide and allyl bromide showing good reactivity.

| Reagent | Product | General Conditions |

|---|---|---|

| Methyl Iodide | 2-Bromo-1-iodo-5-methoxybenzene | Base (e.g., NaH), polar aprotic solvent (e.g., DMF) |

| Benzyl Bromide | 1-(Benzyloxy)-2-bromo-5-iodobenzene | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., acetone) |

Halogen Exchange Reactions and Further Functionalization

The presence of two different halogen atoms on the aromatic ring of this compound opens avenues for selective functionalization through halogen exchange reactions.

Selective Bromine or Iodine Substitution

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective substitution reactions, most notably through metal-halogen exchange. The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to exchange with organolithium reagents. researchgate.netmdpi.com This reaction is typically performed at low temperatures (e.g., -78°C to -100°C) using an alkyllithium reagent such as n-butyllithium or t-butyllithium in an ethereal solvent like tetrahydrofuran (THF). researchgate.net

Under these conditions, the iodine atom is selectively exchanged to form a lithiated intermediate, 2-bromo-5-lithiophenol, leaving the bromine atom intact. This organolithium species can then be quenched with a variety of electrophiles to introduce a new functional group at the 5-position. The reaction is generally fast, often completing within minutes. researchgate.net

| Electrophile | Product | General Functional Group Introduced |

|---|---|---|

| H₂O | 2-Bromophenol | -H |

| CO₂ | 3-Bromo-4-hydroxybenzoic acid | -COOH |

| DMF | 3-Bromo-4-hydroxybenzaldehyde | -CHO |

| (CH₃)₃SiCl | 2-Bromo-5-(trimethylsilyl)phenol | -Si(CH₃)₃ |

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. mt.com The hydroxyl group of a phenol (or more commonly, a protected form of it) can act as a directing metalation group (DMG), guiding a strong base to deprotonate a specific ortho-position. researchgate.nettaylorandfrancis.com For this compound, the hydroxyl group at C1 directs lithiation to the C6 position. To prevent the acidic phenolic proton from interfering with the strongly basic organolithium reagent, the hydroxyl group is typically protected first. Common protecting groups that also function as effective DMGs include carbamates (e.g., -OC(O)NEt₂) and ethers (e.g., methoxymethyl ether, -OMOM). taylorandfrancis.comyoutube.com

Once protected, treatment with an alkyllithium base at low temperature generates the 6-lithio derivative. This intermediate can then react with a range of electrophiles to introduce substituents specifically at the position ortho to the original hydroxyl group. researchgate.netresearchgate.net

| Electrophile | Functional Group Introduced at C6 | Resulting Compound Class |

|---|---|---|

| I₂ | -I | 2-Bromo-1,6-diiodophenol derivative |

| Me₃SiCl | -Si(CH₃)₃ | Silylated phenol derivative |

| RCHO (Aldehyde) | -CH(OH)R | Benzylic alcohol derivative |

| DMF | -CHO | Salicylaldehyde derivative |

Photochemical and Radical Reactions of this compound

The photochemistry of aryl halides is characterized by the cleavage of the carbon-halogen bond upon absorption of ultraviolet light. In this compound, the presence of two different halogens leads to selective photochemical reactions.

Photoinitiated Halogen Substitution Reactions

Upon UV irradiation, aryl halides can undergo dehalogenation, which often proceeds through a radical chain reaction. mdpi.comlumenlearning.com The initiation step involves the homolytic cleavage of the carbon-halogen bond to generate an aryl radical and a halogen atom. lumenlearning.comlibretexts.org Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the photolysis of this compound is expected to selectively cleave the C-I bond.

This photoinitiated substitution can lead to deiodination, where the resulting aryl radical abstracts a hydrogen atom from the solvent or another hydrogen donor to form 2-bromophenol. The reaction can be influenced by the presence of bases and a suitable hydrogen source, such as methanol (B129727). mdpi.com

Electron Transfer Mechanisms in Photoreactions

The initiation of photochemical dehalogenation can occur through a photoinduced electron transfer (PET) mechanism. lumenlearning.com In this process, an electron donor in the reaction mixture transfers an electron to the excited state of the aryl halide, forming a radical anion. harvard.edu This radical anion is unstable and rapidly fragments, expelling the halide ion to generate an aryl radical. harvard.edu

Applications of 2 Bromo 5 Iodophenol in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the carbon-halogen bonds in 2-Bromo-5-iodophenol makes it an exceptionally versatile synthon for constructing complex organic molecules. Its utility spans the creation of elaborate aromatic frameworks and the synthesis of diverse heterocyclic compounds.

Construction of Polyfunctionalized Aromatic Systems

The presence of two different halogens on the aromatic ring allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. The iodine atom is generally more reactive than the bromine atom in many of these transformations, enabling regioselective coupling. For instance, Sonogashira coupling reactions, involving the coupling of aryl or vinyl halides with terminal alkynes, can be selectively performed at the iodo-position, leaving the bromo-position available for subsequent reactions libretexts.org. This selective reactivity is crucial for building polyfunctionalized aromatic systems with precise substitution patterns.

Table 1: Selective Cross-Coupling Reactivity of this compound

| Reaction Type | Coupling Partner | Preferred Site of Reaction | Resulting Functionalization |

| Sonogashira Coupling | Terminal Alkyne | C5-I bond | Introduction of an alkyne |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C5-I bond | Introduction of an aryl/alkyl group |

| Buchwald-Hartwig Amination | Amine | C5-I bond | Formation of C-N bond |

| Subsequent Reaction | Various | C2-Br bond | Further functionalization |

Note: The relative reactivity can be influenced by specific reaction conditions, catalysts, and ligands.

These sequential coupling strategies allow for the introduction of multiple diverse functional groups onto the aromatic core, leading to highly substituted and complex aromatic structures essential for advanced materials and pharmaceuticals.

Precursor for Heterocyclic Compounds

This compound serves as a key precursor in the synthesis of various heterocyclic ring systems, which are prevalent in pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of imidazo[1,2-a]pyrimidines . Furthermore, cyclocarbonylative Sonogashira coupling reactions involving 2-iodophenols (including derivatives like this compound) with alkynes can lead to the formation of valuable bioactive heterocyclic scaffolds such as chromones and flavones nih.govacs.org. These reactions typically involve a palladium catalyst and an alkyne, often followed by an intramolecular cyclization.

Table 2: Synthesis of Heterocyclic Compounds from this compound

| Heterocyclic System | Reaction Type(s) | Key Intermediate Role of this compound |

| Chromones | Cyclocarbonylative Sonogashira Coupling | Building block for the aromatic core |

| Flavones | Cyclocarbonylative Sonogashira Coupling | Building block for the aromatic core |

| Imidazo[1,2-a]pyrimidines | Various coupling and cyclization reactions | Precursor for the fused ring system |

Strategic Intermediate in Medicinal Chemistry and Drug Discovery

The ability of this compound to be selectively functionalized makes it a highly sought-after intermediate in medicinal chemistry for the synthesis of compounds with potential therapeutic activities. Its incorporation into molecular structures can impart desirable pharmacokinetic and pharmacodynamic properties.

Synthesis of Trifluoromethyl Benzyl (B1604629) Alcohol Class Regulators

This compound is a recognized precursor in the synthesis of trifluoromethyl benzyl alcohol derivatives google.com. These compounds, often featuring a trifluoromethyl group on the aromatic ring, are of interest as regulators in various biological pathways. For instance, the preparation of 2-bromo-5-iodo-benzyl alcohol has been described, highlighting the utility of the parent phenol (B47542) in generating benzyl alcohol structures google.com. The presence of the trifluoromethyl group is known to influence lipophilicity, metabolic stability, and binding affinity, making these compounds attractive targets in drug discovery.

Table 3: Synthesis of Trifluoromethyl Benzyl Alcohol Derivatives

| Target Class | Synthetic Route Involving this compound | Potential Application Area |

| Trifluoromethyl Benzyl Alcohol Regulators | Reduction of corresponding aldehyde/acid; direct functionalization of phenol | Regulation of biological pathways, drug discovery |

| 2-Bromo-5-(trifluoromethyl)benzyl alcohol | (Implied intermediate use) | Building block for more complex fluorinated compounds |

| 5-Bromo-2-(trifluoromethyl)benzyl alcohol | (Implied intermediate use) | Building block for more complex fluorinated compounds |

Preparation of Pyridine (B92270) Derivatives as Proteinase Inhibitors

Pyridine derivatives represent a vast class of compounds with diverse biological activities, including significant potential as proteinase inhibitors researchgate.net. This compound can serve as a starting material for synthesizing functionalized pyridine rings. Research indicates its utility in preparing pyridine derivatives that exhibit inhibitory activity against specific proteinases, such as TTK proteinase google.com. The strategic introduction of substituents via cross-coupling reactions on the this compound core, followed by incorporation into a pyridine scaffold, allows for the fine-tuning of inhibitory potency and selectivity.

Table 4: Pyridine Derivatives and Their Potential as Proteinase Inhibitors

| Target Compound Class | Synthetic Strategy Using this compound | Target Proteinase/Activity |

| Pyridine Derivatives | Cross-coupling reactions, heterocyclic synthesis | TTK proteinase inhibition |

Formation of N-Phenyl-N'-Benzenesulfonyl Piperazine (B1678402) Derivatives

Another significant application of this compound lies in its role as a precursor for the synthesis of N-Phenyl-N'-Benzenesulfonyl Piperazine derivatives google.com. These complex molecules often possess interesting pharmacological properties. The synthesis typically involves functionalizing the phenolic hydroxyl group and/or the halogenated positions of this compound to construct the piperazine core and attach the phenyl and benzenesulfonyl moieties. This class of compounds is explored for various therapeutic applications, leveraging the structural diversity achievable through modifications of the original halogenated phenol.

Design and Synthesis of Novel Pharmacophores

This compound is recognized for its utility in medicinal chemistry and drug discovery, primarily as a scaffold for synthesizing molecules with potential biological activity. The presence of two different halogens on the aromatic ring offers distinct reactivity profiles, enabling selective functionalization through various coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This capability is crucial for building complex molecular architectures characteristic of pharmacophores.

Research indicates that compounds derived from halogenated phenols can modulate enzyme functions and influence biochemical pathways. While specific mechanisms for this compound are not exhaustively documented, its structure suggests potential interactions with biological targets. For instance, studies on related halogenated phenols have explored their roles as enzyme inhibitors or substrates, impacting oxidative stress responses. The dual halogenation pattern of this compound enhances its electrophilic character, facilitating nucleophilic aromatic substitution reactions, which are key steps in constructing diverse drug candidates .

The compound's ability to undergo selective cross-coupling reactions allows for the introduction of various functional groups, leading to libraries of potential drug molecules. For example, it can be used as an intermediate in the synthesis of trifluoromethyl benzyl alcohol derivatives, pyridine derivatives with TTK proteinase inhibitory activity, and N-benzene base-N'-benzenesulfonyl piperazine derivatives google.com.

Contributions to Materials Science

Synthesis of Nanostructured Chemicals

This compound has found applications in the synthesis of nanostructured chemicals. Its reactive halogen atoms can be leveraged in polymerization reactions or as anchoring points for constructing more complex supramolecular architectures. For instance, it has been utilized in the synthesis of cyclodextrin-based rotaxanes, which are intricate molecular machines with potential applications in nanotechnology and materials science beilstein-journals.org. In these syntheses, the bromo and iodo substituents serve as sites for cross-coupling reactions, allowing for the precise assembly of molecular components.

Precursors for Polymer Synthesis and Advanced Materials

The compound's structure makes it a suitable precursor for the synthesis of polymers and advanced materials. The presence of reactive halogen atoms allows it to participate in various polymerization techniques, including cross-coupling polymerization methods. This enables the creation of polymers with tailored electronic or optical properties, or materials with specific structural characteristics.

For example, halogenated phenols can act as monomers or co-monomers in the synthesis of specialty polymers. The dual halogenation pattern of this compound can lead to polymers with enhanced thermal stability or unique electronic properties due to the electron-withdrawing nature of the halogens. While specific examples of polymers directly synthesized from this compound are not extensively detailed in the provided snippets, its general utility as a monomer for specialty polymers in materials science is noted iodobenzene.ltd. The compound's reactivity in cross-coupling reactions, such as Suzuki coupling, is a fundamental technique for building conjugated polymer backbones used in organic electronics and optoelectronic devices.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 5 Iodophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-5-iodophenol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate its precise molecular architecture.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to display signals corresponding to the three aromatic protons and the phenolic hydroxyl proton. The aromatic protons, located on the benzene (B151609) ring, typically resonate in the chemical shift range of 6.5 to 8.0 ppm. Their exact positions are influenced by the electron-withdrawing effects of the bromine and iodine substituents, as well as the electron-donating effect of the hydroxyl group. The proton ortho to both the hydroxyl and iodine substituents is anticipated to be shifted furthest downfield. The phenolic hydroxyl proton (-OH) is usually observed as a broad singlet, with its chemical shift being variable and dependent on factors such as solvent, concentration, and temperature.

The coupling patterns between the aromatic protons, characterized by coupling constants (J values), are crucial for establishing their relative positions. Ortho couplings are typically in the range of 7-9 Hz, while meta couplings are around 2-3 Hz.

| Proton Assignment (Expected) | Chemical Shift (δ, ppm) (Expected) | Multiplicity (Expected) | Coupling Constant (J, Hz) (Expected) |

| H3 | ~6.8-7.2 | Doublet or Doublet of Doublets | ~2-3 (meta to Br), ~8-9 (ortho to I) |

| H4 | ~7.2-7.6 | Doublet of Doublets | ~8-9 (ortho to Br), ~2-3 (meta to I) |

| H6 | ~7.5-7.9 | Doublet or Doublet of Doublets | ~8-9 (ortho to OH), ~8-9 (ortho to I) |

| OH | ~4.0-10.0 | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, the spectrum would reveal signals for the six unique carbon atoms of the phenol (B47542) ring. The chemical shifts of these carbons are highly sensitive to the attached substituents. The carbon bearing the hydroxyl group (C1) is expected to resonate in the range of 150-160 ppm due to deshielding. The carbons directly bonded to the halogens, C2 (bromine) and C5 (iodine), would also exhibit characteristic shifts. Iodine, being a larger and more polarizable atom, typically causes a more significant downfield shift compared to bromine. The remaining protonated aromatic carbons (C3, C4, C6) would appear in the typical aromatic region, their exact positions being modulated by the combined electronic effects of the substituents.

| Carbon Assignment | Chemical Shift (δ, ppm) (Expected) |

| C1 (-OH) | ~150-160 |

| C2 (-Br) | ~110-120 |

| C3 (H3) | ~120-130 |

| C4 (H4) | ~125-135 |

| C5 (-I) | ~80-100 |

| C6 (H6) | ~115-125 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning spectral signals and confirming structural connectivity.

COSY (Correlation Spectroscopy): COSY experiments map proton-proton scalar couplings, typically through two or three bonds. For this compound, COSY would establish the connectivity between the aromatic protons, helping to delineate their arrangement on the ring. rsc.orgresearchgate.netconicet.gov.arnottingham.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly bonded. This technique is essential for assigning specific ¹H NMR signals to their corresponding ¹³C NMR signals, thereby aiding in the assignment of the ¹³C spectrum. rsc.orgresearchgate.netconicet.gov.arnottingham.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds. This is particularly useful for confirming the positions of substituents and assigning signals to quaternary carbons. For this compound, HMBC can confirm the attachment sites of bromine and iodine by observing correlations from adjacent protons to these substituted carbons. rsc.orgresearchgate.netconicet.gov.arnottingham.ac.uk

The combined application of these 2D NMR techniques provides a robust framework for the definitive structural characterization of this compound.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Studies

Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways, which can offer further structural clues.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the precise measurement of the mass-to-charge ratio (m/z) of ions, enabling the determination of elemental composition. This compound has the molecular formula C6H4BrIO. The presence of bromine, which exists as two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, means that the molecular ion will appear as a characteristic doublet. Iodine (¹²⁷I) is monoisotopic.

The monoisotopic mass of this compound (C6H4⁷⁹Br¹²⁷IO) is approximately 297.84903 Da uni.lu. HRMS would measure this mass with high accuracy, confirming the elemental composition and distinguishing it from other potential molecular formulas with similar nominal masses.

| Adduct/Ion | m/z (Predicted) | Predicted CCS (Ų) | Elemental Composition (Hypothetical) |

| [M]⁺ | 297.84848 | 152.9 | C6H4⁷⁹Br¹²⁷IO |

| [M]⁺+2 | 299.84643 | 152.9 | C6H4⁸¹Br¹²⁷IO |

| [M+H]⁺ | 298.85631 | 138.6 | C6H5⁷⁹Br¹²⁷IO |

| [M+H]⁺+2 | 300.85426 | 138.6 | C6H5⁸¹Br¹²⁷IO |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is valuable for identifying and quantifying compounds in complex mixtures.

Upon GC-MS analysis, this compound will elute from the GC column and enter the mass spectrometer. The mass spectrum will exhibit a molecular ion cluster reflecting the isotopic distribution of bromine and iodine. The characteristic isotopic pattern for bromine (M⁺ and M⁺2 peaks of roughly equal intensity) will be evident. miamioh.edu

While specific fragmentation data for this compound was not detailed in the provided search results, common fragmentation pathways for halogenated phenols include the loss of halogen atoms (Br, I) or hydrogen halides (HBr, HI). Additionally, fragmentation involving the loss of CO or OH groups, characteristic of phenols, may also occur. miamioh.eduresearchgate.netlibretexts.orglibretexts.org

| Ion Type | m/z (Expected) | Description |

| Molecular Ion (M⁺) | ~297.85 | C6H4⁷⁹Br¹²⁷IO, reflecting the presence of ⁷⁹Br and ¹²⁷I. |

| Molecular Ion (M⁺+2) | ~299.85 | C6H4⁸¹Br¹²⁷IO, reflecting the presence of ⁸¹Br and ¹²⁷I. |

| Fragment (M-Br) | ~218.95 | Loss of bromine atom. |

| Fragment (M-I) | ~170.96 | Loss of iodine atom. |

| Fragment (M-HBr) | ~217.95 | Loss of HBr. |

| Fragment (M-HI) | ~169.96 | Loss of HI. |

| Fragment (M-CO) | ~270.85 | Loss of carbonyl group. |

| Fragment (M-OH) | ~281.85 | Loss of hydroxyl group. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. For this compound, LC-MS is invaluable for confirming its molecular weight and for providing structural information through fragmentation patterns researchgate.net. Typically, in electrospray ionization (ESI) mode, the compound would be expected to form a deprotonated molecule [M-H]⁻ in negative ion mode. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion and fragment ions containing bromine. For this compound (molecular formula C₆H₄BrIO), the monoisotopic mass of the molecular ion [M]⁺ would be approximately 283.85 Da, with a significant peak at 285.85 Da due to the presence of ⁸¹Br sigmaaldrich.com. Fragmentation patterns can include the loss of halogen atoms (Br, I) or hydroxyl groups, providing further confirmation of the molecular structure miamioh.edu.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides critical information about the functional groups present in this compound by analyzing the absorption or scattering of infrared light, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. The phenolic hydroxyl (O-H) group typically shows a broad absorption band in the region of 3200-3600 cm⁻¹ bioline.org.brlibretexts.org. Aromatic C-H stretching vibrations are usually observed between 3000-3100 cm⁻¹ bioline.org.brlibretexts.org. The aromatic ring itself exhibits C=C stretching vibrations in the range of 1450-1650 cm⁻¹ bioline.org.brlibretexts.orgvscht.cz. The C-O stretching vibration associated with the phenol group is typically found around 1200-1300 cm⁻¹ bioline.org.br. The presence of heavy halogens like bromine and iodine can influence the fingerprint region (below 1500 cm⁻¹), with C-Br stretching vibrations often appearing in the 500-700 cm⁻¹ range and C-I stretches at even lower wavenumbers, though these can be complex to assign definitively bioline.org.br.

Raman Spectroscopy: Raman spectroscopy complements IR by probing different vibrational modes, particularly those involving symmetric vibrations and vibrations of non-polar bonds. For aromatic compounds, Raman spectra typically show strong bands corresponding to ring breathing modes around 1000 cm⁻¹ and C=C stretching vibrations around 1580-1600 cm⁻¹ chromatographyonline.comspectroscopyonline.com. The C-O stretching vibration might also be observed, potentially around 1270 cm⁻¹ chromatographyonline.com. Similar to IR, the C-Br and C-I stretching vibrations would appear in the fingerprint region, with C-I stretches expected at lower wavenumbers than C-Br stretches chromatographyonline.com.

Table 1: Characteristic IR Absorption Bands of this compound (Expected)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| 3200-3600 | O-H stretch (phenolic) | Broad, Strong |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 1450-1650 | C=C stretch (aromatic ring) | Medium |

| 1200-1300 | C-O stretch (phenolic) | Medium |

| 500-700 | C-Br stretch | Weak-Medium |

| ~500 | C-I stretch | Weak |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Purity Assessment

UV-Visible (UV-Vis) spectroscopy is used to study electronic transitions within molecules, typically involving π electrons in conjugated systems and heteroatoms. For this compound, UV-Vis spectroscopy can reveal information about its electronic structure and serve as a method for purity assessment.

Aromatic compounds like this compound typically exhibit absorption bands in the UV region due to π→π* electronic transitions within the aromatic ring. The presence of electron-donating (hydroxyl) and electron-withdrawing (halogens) substituents can shift these absorption maxima (λmax) and influence their intensity. Based on similar phenolic compounds, this compound is expected to show absorption maxima in the range of 220-230 nm and a secondary band around 280-290 nm in common organic solvents like ethanol (B145695) or acetonitrile (B52724) chromatographyonline.comchem-soc.sisoton.ac.uk. These bands are characteristic of the aromatic system and its substituents.

UV-Vis spectroscopy is also a valuable tool for purity assessment. By comparing the absorption spectrum of a sample to that of a pure standard, deviations in peak shape, position, or intensity can indicate the presence of impurities. Quantitative analysis can be performed by measuring the absorbance at a specific λmax and using the Beer-Lambert Law, provided the molar absorptivity of the compound is known pjoes.com.

Table 2: UV-Vis Absorption Maxima of this compound (Expected)

| Solvent | λmax (nm) | Assignment |

| Ethanol | ~225 | π→π* transition |

| Ethanol | ~285 | π→π* transition |

| Acetonitrile | ~220 | π→π* transition |

| Acetonitrile | ~280 | π→π* transition |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for separating complex mixtures and determining the purity of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating, identifying, and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reversed-phase HPLC (RP-HPLC) is typically used, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A common HPLC method would involve a C18 column with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to achieve good separation of compounds with varying polarities. Detection is commonly performed using a UV detector set at a wavelength where this compound shows significant absorbance, such as around 280 nm researchgate.netbioline.org.brchromatographyonline.com. Typical retention times would depend on the specific column and mobile phase composition but might fall within the 5-10 minute range researchgate.net.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an advancement over traditional HPLC, utilizing smaller particle size stationary phases (typically < 2 µm) and higher operating pressures. This leads to significantly improved separation efficiency, resolution, and speed.

In UPLC analysis of this compound, similar stationary phases (e.g., C18) and mobile phase compositions (acetonitrile or methanol with aqueous buffers) are used, but with optimized gradient profiles and higher flow rates. The use of smaller particle sizes allows for faster mass transfer, resulting in sharper peaks and shorter analysis times, often under 2 minutes for complex mixtures researchgate.net. Detection methods remain similar, with UV detection being common. UPLC's enhanced resolution makes it particularly useful for separating closely related impurities or isomers of this compound.

Table 3: Representative HPLC/UPLC Parameters for this compound Analysis

| Technique | Column Type | Mobile Phase Composition (Example) | Flow Rate (mL/min) | Detection Wavelength (nm) | Typical Retention Time (min) |

| HPLC | C18 | Acetonitrile/Water (e.g., 60:40, gradient) | 1.0 | 280 | 5-10 |

| UPLC | C18 (e.g., 1.7 µm) | Acetonitrile/0.1% Formic Acid in Water (gradient) | 0.3-0.5 | 280 | < 2 |

Compound List:

this compound

Theoretical and Computational Chemistry Studies on 2 Bromo 5 Iodophenol

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental for understanding the intrinsic electronic properties of molecules, including electron distribution, bonding characteristics, and molecular orbital energies.

Density Functional Theory (DFT) is widely employed to calculate various molecular properties of organic compounds. For 2-Bromo-5-iodophenol, DFT calculations can elucidate its electronic structure, providing information on electron density distribution, atomic charges, and molecular orbital energies. Studies on similar halogenated phenols have utilized DFT to examine energetic situations and dipole moments acs.org. By analyzing electron density maps, DFT can predict reactive sites and understand the electronic effects of the bromine and iodine substituents on the phenolic ring, influencing its electrophilicity and reactivity in various chemical transformations . For instance, methods such as the B3LYP functional with basis sets like 6-31G(d) or 6-311G(d,p) have been successfully applied in related studies to optimize molecular geometries and investigate electronic properties aip.org. These calculations can also yield chemical descriptors that predict stability and reactivity in different chemical environments researchgate.net.

Ab initio methods, which solve the electronic Schrödinger equation from first principles without empirical parameters, offer a high level of accuracy for determining electronic configurations and molecular properties. For this compound, ab initio calculations can be used to accurately determine its ground-state geometry and electronic configuration aip.org. Methods like Møller-Plesset perturbation theory (MP2) and coupled cluster (CCSD(T)) are often employed for studying intermolecular interactions, such as halogen bonding, and for calculating interaction energies acs.org. Furthermore, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbitals (NBO) analysis, often performed in conjunction with ab initio or DFT calculations, can provide deeper insights into the nature of chemical bonds and intermolecular interactions within the molecule and its crystalline forms bohrium.comresearchgate.net.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, their conformational preferences, and their interactions with their environment or other molecules.

Molecular modeling techniques, including molecular mechanics and ab initio methods, are instrumental in performing conformational analysis for molecules like this compound. These methods help in identifying stable conformers by exploring the potential energy surface and determining the relative energies of different spatial arrangements of the atoms liverpool.ac.uk. Molecular dynamics (MD) simulations can further assess the stability of the molecule under various conditions, such as in different solvent environments, by simulating the time evolution of atomic positions and velocities researchgate.netmdpi.com. Such simulations can reveal how solvent molecules interact with the solute and how steric factors influence stability and reactivity.

Prediction of Reaction Pathways and Mechanism Elucidation

Computational chemistry plays a vital role in predicting reaction pathways and elucidating reaction mechanisms, offering a detailed view of the transformation process at a molecular level.

For this compound, DFT calculations are invaluable for predicting the feasibility of various reaction pathways. For instance, DFT can be used to optimize transition states for nucleophilic aromatic substitution (SNAr) reactions or cross-coupling reactions, allowing for the calculation of activation energies and reaction rate constants researchgate.net. This helps in understanding the regioselectivity and kinetics of reactions involving the bromine and iodine substituents. Molecular docking studies, while often applied in a biological context, can also provide insights into how this compound might interact with catalytic species or other molecules, guiding the prediction of reaction mechanisms researchgate.net. Furthermore, computational studies can map out potential energy surfaces, identify key intermediates, and elucidate the step-by-step mechanism of chemical transformations involving this compound bohrium.comchemrxiv.org. Theoretical studies on the amination of halobenzenes and the behavior of aryne intermediates also provide relevant mechanistic principles applicable to similar systems acs.org.

Data Tables

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrIO | uni.lu |

| Molecular Weight | 298.90 Da | uni.lu |

| SMILES | OC1=CC(I)=CC=C1Br | uni.lu |

| InChI Key | VRITXTVQJJMQIT-UHFFFAOYSA-N | uni.lu |

| LogP (predicted) | 2.76 | chemscene.comambeed.com |

| TPSA | 20.23 Ų | chemscene.com |

| H-Acceptors | 1 | chemscene.com |

| H-Donors | 1 | chemscene.com |

Transition State Characterization for Synthetic Reactions

The characterization of transition states for reactions involving this compound would typically involve DFT calculations to determine the geometry, vibrational frequencies, and energies of these transient species. These calculations help in understanding the energy landscape of a reaction, identifying the rate-determining step, and predicting the influence of substituents on reaction kinetics. For instance, studies on similar compounds might optimize transition states for nucleophilic aromatic substitution (SNAr) or various cross-coupling reactions .

Analysis of Regioselectivity and Stereoselectivity

Computational methods are vital for analyzing regioselectivity and stereoselectivity in reactions. For this compound, the differing electronic and steric properties of the bromine and iodine atoms can dictate where reactions occur on the molecule. For example, the iodine atom's stronger electron-withdrawing effect can direct reactions, while the bromine atom's position might be more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization . Computational studies can model these preferences by comparing the activation energies of different reaction pathways leading to various products.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to correlate a compound's chemical structure with its biological activity or physical properties. For this compound, such studies could predict its reactivity, potential biological interactions, or material properties.

Predictive Modeling for Chemical Reactivity

Predictive modeling of chemical reactivity for this compound would involve using computational tools and databases to forecast how it will behave in specific chemical transformations. This could include predicting its susceptibility to nucleophilic attack, electrophilic substitution, or participation in metal-catalyzed reactions. The electron-withdrawing nature of the halogens is noted to increase electrophilicity compared to unsubstituted phenol (B47542), favoring nucleophilic aromatic substitution . QSAR models, built from data on similar compounds, could predict reaction rates or yields under various conditions.

Assessment of Halogen Substitution Effects

The presence and position of halogen atoms significantly influence the electronic distribution and reactivity of aromatic compounds. Computational studies can quantify these effects. For this compound, the combined electron-withdrawing effects of bromine and iodine contribute to increased electrophilicity of the aromatic ring . Studies on related compounds have shown that fluorine substitution, for instance, can enhance metabolic stability in pharmaceutical applications . Similarly, the steric bulk and electronic nature of bromine and iodine atoms in this compound would be computationally assessed to understand their impact on reaction kinetics and selectivity, such as reduced steric hindrance by a meta-iodo group facilitating faster coupling reactions in certain catalytic systems .

Biological and Pharmaceutical Explorations of 2 Bromo 5 Iodophenol Derivatives

Structure-Activity Relationship (SAR) Studies of Related Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure impact its biological activity. While specific SAR data for 2-Bromo-5-iodophenol derivatives are not extensively detailed in the provided literature, broader studies on halophenols offer insights into the general principles at play.

Halophenols, as a class, have demonstrated a wide spectrum of bioactivities, including protein tyrosine kinase (PTK) inhibition, antifungal activity, and antimicrobial effects nih.govnih.govresearchgate.net. Research into PTK inhibitors has shown that modifications to the linker, functional groups, and substitution positions on the phenyl ring of halophenol derivatives can profoundly affect their inhibitory potency nih.gov. For instance, studies involving benzophenone (B1666685) and diphenylmethane (B89790) halophenol derivatives revealed that certain compounds exhibited stronger PTK inhibitory activities than the reference compound genistein (B1671435) nih.gov. This suggests that the nature and position of halogen substituents, alongside other structural elements, are key determinants of activity.

Similarly, SAR studies on halophenols and halonitrophenols have explored their antifungal properties. These investigations have indicated that the presence and position of halogens, alongside other substituents like nitro groups, significantly influence their fungitoxicity researchgate.net. For example, 5-iodo-2-nitrophenols were found to be particularly potent inhibitors of certain fungi researchgate.net. The electronic character, lipophilicity, and molecular volume of these compounds have been identified as critical factors influencing their biological effects, often relating to their ability to disrupt cellular membranes or interact with protein targets researchgate.net.

The presence of both bromine and iodine in this compound offers unique opportunities for SAR exploration. Halogen bonding, a non-covalent interaction involving a halogen atom and an electron-rich region, can play a significant role in molecular recognition and binding affinity, potentially enhancing the efficacy of derivatives researchgate.net. The distinct electronic and steric properties conferred by bromine and iodine can be fine-tuned through further derivatization to optimize interactions with specific biological targets.

Design and Synthesis of Novel Therapeutics Incorporating the this compound Moiety

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its reactive halogen atoms, which can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings), and the phenolic hydroxyl group, which can be further functionalized scielo.br.

The compound is employed as an intermediate in the synthesis of various pharmaceutical agents. For example, it is used in the preparation of imidazo[1,2-a]pyrimidines, a class of compounds known for their pharmaceutical relevance . Additionally, patents describe its use in the synthesis of trifluoromethyl benzyl (B1604629) alcohol derivatives, pyridine (B92270) derivatives with TTK proteinase inhibitory activity, and N-benzene Base-N'-benzenesulfonyl piperazine (B1678402) derivatives google.com. These examples highlight the compound's role in constructing diverse molecular architectures for drug discovery.

The synthesis of novel therapeutics often involves integrating the this compound core into larger structures. For instance, it can be a precursor for antimitotic agents, as seen in the synthesis of LP-261, where it acted as a key intermediate . Furthermore, research into antimicrobial agents has explored derivatives of related phenolic structures, suggesting potential avenues for compounds derived from this compound to target bacterial or fungal pathogens nih.gov. The ability to introduce further substituents or link the phenolic moiety to other pharmacophores allows for the systematic exploration of chemical space in the pursuit of new drug candidates.

A specific synthesis route for 2-bromo-5-iodobenzyl alcohol, a derivative, has been reported, starting from o-benzylamine and involving iodination, diazotization, bromination, and subsequent reactions google.com. This illustrates the multi-step synthetic strategies employed to functionalize the core structure.

Biochemical Pathways and Molecular Interactions in Biological Systems (as applicable to derivatives)

The biological activities of compounds derived from this compound are often mediated by their interactions with specific biochemical pathways and molecular targets.

Enzyme Inhibition: As noted in SAR studies, derivatives incorporating halophenol scaffolds have shown potential as inhibitors of protein tyrosine kinases (PTKs) nih.govnih.gov. PTKs are critical enzymes involved in cell signaling pathways regulating cell proliferation, differentiation, and survival. Aberrant PTK activity is implicated in various diseases, including cancer, making PTK inhibitors a significant class of therapeutic agents. The specific interactions of these derivatives with the ATP-binding site or allosteric sites of PTKs are key to their inhibitory action.

Antimicrobial Mechanisms: For compounds exhibiting antimicrobial activity, proposed mechanisms include disruption of bacterial cell membranes or interference with essential metabolic pathways . The lipophilic nature imparted by halogen substituents can facilitate membrane penetration, while specific interactions with enzymes or cellular components can lead to cell death.

Anticancer Pathways: In the context of anticancer drug development, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, potentially via ROS-mediated mitochondrial pathways nih.gov. Reactive Oxygen Species (ROS) can trigger cellular damage and initiate apoptotic cascades. The photochemical activity of some iodinated compounds also suggests a role for ROS generation under specific conditions, which could contribute to their therapeutic effects .

Halogen Bonding: Molecular interactions are also influenced by halogen bonding, where the electropositive region on a halogen atom (σ-hole) interacts with a Lewis base (e.g., lone pair on an oxygen or nitrogen atom) researchgate.net. This interaction can stabilize protein-ligand complexes, influencing binding affinity and specificity. The presence of both bromine and iodine atoms in this compound derivatives provides multiple sites for potential halogen bonding, contributing to their molecular recognition and biological activity.

Environmental and Sustainable Synthesis Considerations for 2 Bromo 5 Iodophenol Production

Process Intensification and Energy Efficiency

Process intensification (PI) aims to achieve significant improvements in chemical processes by developing novel equipment and techniques that reduce energy consumption, minimize waste, and enhance safety. For the synthesis of 2-Bromo-5-iodophenol, PI strategies could involve transitioning from traditional batch processes to continuous flow systems. Continuous flow reactors offer better control over reaction parameters such as temperature, pressure, and mixing, leading to improved selectivity, reduced reaction times, and enhanced heat transfer, thereby increasing energy efficiency. For instance, microwave-assisted synthesis has also been explored for halogenation reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods researchgate.net. While specific studies detailing process intensification for this compound are limited, general trends in halogenation of phenols suggest that flow chemistry and microwave irradiation are promising avenues for more energy-efficient production globalscientificjournal.comresearchgate.netunits.it.

Catalyst Development and Reusability